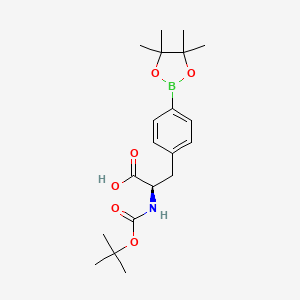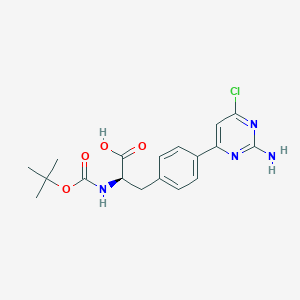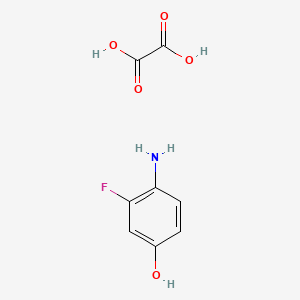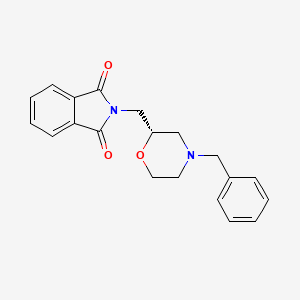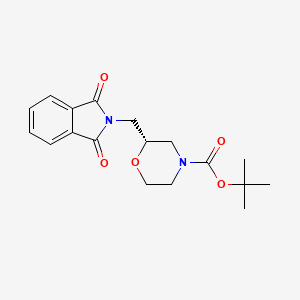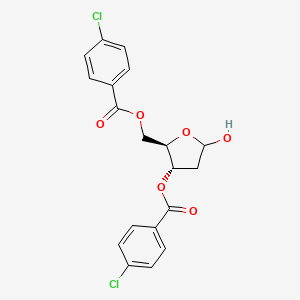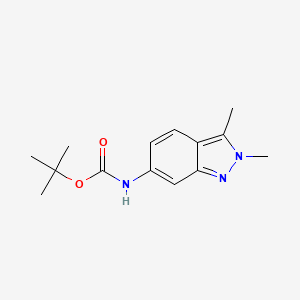
tert-butyl (2,3-dimethyl-2H-indazol-6-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (2,3-dimethyl-2H-indazol-6-yl)carbamate is a chemical compound belonging to the class of indazole derivatives. Indazoles are heterocyclic aromatic organic compounds that have garnered significant attention in the fields of chemistry, biology, and medicine due to their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2,3-dimethyl-2H-indazol-6-yl)carbamate typically involves the following steps:
Formation of 2,3-dimethyl-2H-indazole: This can be achieved through the cyclization of appropriate precursors such as 2-azidobenzaldehydes and amines.
Introduction of the tert-butyl group: The tert-butyl group can be introduced via tert-butyl aryl ketone hydrazones treated with iodine in the presence of potassium iodide and sodium acetate.
Carbamate Formation: The final step involves the reaction of the indazole derivative with tert-butyl chloroformate to form the carbamate group.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring the use of appropriate catalysts, solvents, and reaction conditions to achieve high yields and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl (2,3-dimethyl-2H-indazol-6-yl)carbamate can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, and tetrahydrofuran.
Substitution: Alkyl halides, amines, and polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indazoles or other derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl (2,3-dimethyl-2H-indazol-6-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis.
Biology: Indazole derivatives, including this compound, have shown various biological activities such as antiviral, anti-inflammatory, and anticancer properties. These compounds can interact with multiple receptors and enzymes, making them potential candidates for drug development.
Medicine: The compound has potential therapeutic applications in the treatment of various diseases. Its ability to modulate biological pathways and target specific molecular structures makes it a promising candidate for developing new medications.
Industry: In the chemical industry, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity contribute to its widespread use in various industrial applications.
Mechanism of Action
The mechanism by which tert-butyl (2,3-dimethyl-2H-indazol-6-yl)carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Indazole: The parent compound of tert-butyl (2,3-dimethyl-2H-indazol-6-yl)carbamate, indazole itself is a versatile scaffold used in various chemical and biological applications.
Tert-butyl Indazole Derivatives: Other derivatives of indazole with tert-butyl groups exhibit similar properties and applications.
2H-Indazoles: Other 2H-indazole derivatives may have different substituents and exhibit varying biological activities.
Uniqueness: this compound stands out due to its specific structural features, such as the presence of the tert-butyl group and the 2,3-dimethyl substitution on the indazole ring. These features contribute to its unique reactivity and biological activity compared to other indazole derivatives.
Properties
IUPAC Name |
tert-butyl N-(2,3-dimethylindazol-6-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-9-11-7-6-10(8-12(11)16-17(9)5)15-13(18)19-14(2,3)4/h6-8H,1-5H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBCIBKQTMYBCOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=CC2=NN1C)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
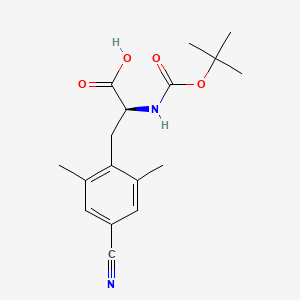
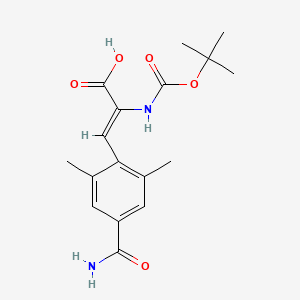
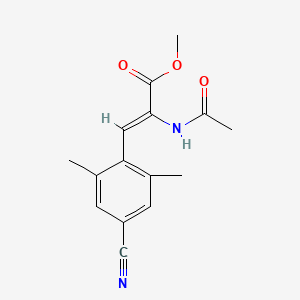

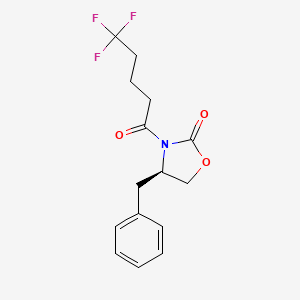

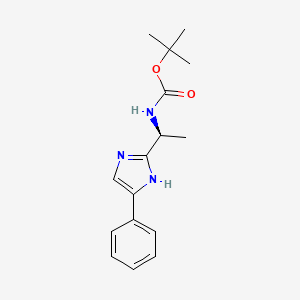
![tert-butyl(((3aR,4S,6aR)-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)diphenylsilane](/img/structure/B8091554.png)
